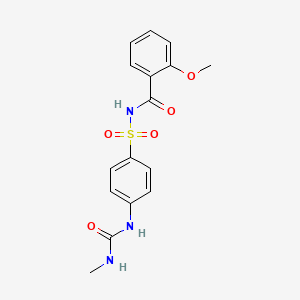

Metcamifen

Description

Properties

CAS No. |

129531-12-0 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |

InChI Key |

JCHMGYRXQDASJE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Mode of Action of Metcamifen in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metcamifen is a potent herbicide safener that selectively protects rice (Oryza sativa) from injury caused by certain herbicides, notably the aryloxyphenoxypropionate graminicide clodinafop-propargyl. Its mechanism of action is not based on direct interaction with the herbicide or its target site, but rather on the induction of a sophisticated, phased defense response within the rice plant. This response involves the rapid upregulation of signaling pathways, followed by the enhanced expression of genes encoding detoxification enzymes. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's safening activity in rice, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Accelerated Herbicide Detoxification

The primary mode of action of this compound is the enhancement of the rice plant's intrinsic ability to metabolize and detoxify herbicides before they can cause significant phytotoxicity.[1][2] This is achieved through the transcriptional activation of genes encoding key detoxification enzymes, particularly those from the glutathione S-transferase (GST) and cytochrome P450 (CYP) superfamilies.[1][2]

A study by Brazier-Hicks et al. (2020) demonstrated that in the presence of this compound, the detoxification of clodinafop was significantly accelerated in rice seedlings.[1] This rapid metabolic breakdown prevents the herbicide from reaching and inhibiting its target enzyme, acetyl-CoA carboxylase, in the sensitive meristematic tissues.[1]

Quantitative Analysis of Clodinafop Detoxification

The enhanced detoxification of clodinafop in this compound-treated rice seedlings has been quantified, showing a marked increase in the disappearance of the herbicide. The following table summarizes the protective effect of this compound against clodinafop-propargyl-induced damage in hydroponically grown rice.

| Herbicide Application Rate (g ha⁻¹) | Treatment | Damage (%) |

| 20 | Clodinafop-propargyl | 90 |

| 20 | Clodinafop-propargyl + this compound | 5 |

| 80 | Clodinafop-propargyl | 100 |

| 80 | Clodinafop-propargyl + this compound | 40 |

Data adapted from Brazier-Hicks et al. (2020). Damage was visually assessed 21 days after treatment.[1]

A Phased Transcriptional Response

This compound induces a rapid and dynamic change in the rice transcriptome, which can be characterized by three distinct phases. This orchestrated gene expression cascade is crucial for establishing the safened state. A transcriptome analysis of this compound-treated rice cell cultures revealed the perturbation of 590 transcripts over a 4-hour period, whereas the closely related but ineffective safener, cyprosulfamide, had a negligible effect on gene expression.[2][3][4]

Phase 1: Early Signaling (0-30 minutes)

Within the first 30 minutes of exposure, this compound triggers the induction of genes primarily involved in signaling and transcriptional regulation. This initial phase is dominated by the upregulation of transcription factors and proteins of unknown function, suggesting the activation of a complex signaling network that primes the plant for the subsequent detoxification response.[2]

Phase 2: Detoxification Gene Upregulation (0.5-1.5 hours)

Following the initial signaling events, the second phase is characterized by a significant increase in the expression of genes directly involved in herbicide metabolism. This "xenome" response includes the induction of multiple GST and CYP genes.[2]

Phase 3: Cellular Homeostasis and Recovery (1.5-4 hours)

The final phase of the response involves the induction of genes related to cellular homeostasis. This suggests a period of metabolic readjustment and recovery from the initial chemical stimulus and the energetic costs of the detoxification response.[2]

Key Upregulated Genes in Response to this compound

The following table summarizes the fold change in expression of key genes identified in the transcriptome analysis of this compound-treated rice cell cultures.

| Gene ID | Gene Family | Fold Change (1.5h vs 0h) |

| LOC_Os01g25820 | Glutathione S-transferase | 16.8 |

| LOC_Os10g38270 | Glutathione S-transferase | 12.3 |

| LOC_Os01g73230 | Cytochrome P450 | 11.5 |

| LOC_Os08g07720 | Cytochrome P450 | 9.7 |

| LOC_Os02g14420 | Aldehyde dehydrogenase | 8.5 |

| LOC_Os06g44250 | WRKY transcription factor | 23.4 |

| LOC_Os01g54600 | Zinc finger protein | 15.1 |

This is a representative list. The full dataset contains 590 perturbed transcripts.

Signaling Pathways and Regulatory Networks

The pattern of gene induction by this compound shows significant overlap with pathways activated by endogenous plant stress hormones, particularly salicylic acid, abscisic acid, and methyl jasmonate.[2] This suggests that this compound may act as a signaling molecule that hijacks these natural defense pathways to initiate the safening response.

Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway for this compound's action in rice.

References

An In-depth Technical Guide to the Molecular Structure and Function of Metcamifen (C16H17N3O5S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen (C16H17N3O5S) is a member of the N-sulfonylcarboxamide chemical class, functioning as a herbicide safener. It is utilized in agriculture to protect crops, such as sorghum and rice, from the phytotoxic effects of certain herbicides.[1][2] This is achieved by stimulating the plant's endogenous defense mechanisms, leading to the accelerated detoxification of the herbicide.[2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its physicochemical properties, mechanism of action, and the experimental protocols used to elucidate its function.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-methoxy-N-{4-[(methylcarbamoyl)amino]benzene-1-sulfonyl}benzamide, is an organic compound with a molecular formula of C16H17N3O5S and a molecular weight of 363.4 g/mol .[1] Its structure is characterized by a central sulfonamide linkage connecting a substituted phenyl ring with a methylurea group and a 2-methoxybenzoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H17N3O5S | [1] |

| Molecular Weight | 363.4 g/mol | [1] |

| IUPAC Name | 2-methoxy-N-{4-[(methylcarbamoyl)amino]benzene-1-sulfonyl}benzamide | [1] |

| CAS Registry Number | 129531-12-0 | [4] |

| Appearance | Odourless white powder | [2] |

| Water Solubility | 32 mg/L at 25°C and pH 5.5; 79 g/L at 25°C and pH 8.7 | [2] |

| Solubility in Organic Solvents | Moderate solubility in acetone (28 g/L) and toluene (22 g/L); Low solubility in methanol, dichloromethane, ethyl acetate, and n-hexane. | [2] |

| SMILES | CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC | [1] |

| InChIKey | JCHMGYRXQDASJE-UHFFFAOYSA-N | [1] |

Mechanism of Action: A Phased Stress Response

This compound's safening activity is not due to a direct interaction with the herbicide, but rather through the induction of a complex, phased stress response within the plant. This response enhances the plant's ability to metabolize and detoxify the herbicide before it can cause significant damage. The mechanism primarily involves the upregulation of genes encoding for detoxification enzymes.[3]

Studies in rice have shown that this compound treatment perturbs the abundance of 590 transcripts and that the changes in gene expression can be categorized into three distinct phases:[3][5]

-

Phase 1 (within 30 minutes): This initial phase is characterized by the induction of transcription factors and proteins of unknown function.[3][5] This suggests an early signaling cascade is initiated to prepare the plant for the subsequent detoxification response.

-

Phase 2 (around 1.5 hours): The second phase involves the upregulation of genes directly involved in herbicide detoxification.[3][5] Key enzymes induced include glutathione S-transferases (GSTs) and cytochrome P450s (CYPs), which are crucial for Phase I and Phase II of xenobiotic metabolism.[2][3]

-

Phase 3 (around 4 hours): The final phase is associated with cellular homeostasis, indicating a return to normal cellular function after the initial stress and detoxification response.[3][5]

The signaling pathways elicited by this compound show similarities to those activated by biotic and abiotic stress signaling molecules, such as salicylic acid, abscisic acid, and methyl jasmonate.[3][5]

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's mode of action.

Plant Material and Growth Conditions

-

Organism: Rice suspension cultures (Oryza sativa L. cv. Tsukinohikari) are maintained on N1 medium.[3]

-

Growth: Cultures are grown in the dark on an orbital shaker.[3]

Herbicide Safener Treatment and Gene Expression Analysis

-

Treatment: Rice cell cultures are treated with this compound.

-

RNA Extraction and Sequencing: RNA is extracted from the treated cells at various time points (e.g., 30 minutes, 1.5 hours, 4 hours) to capture the phased gene expression response. Transcriptome analysis is performed using next-generation sequencing.[3][5]

-

Data Analysis: Gene set enrichment analyses are performed to identify over-represented Gene Ontology (GO) terms and metabolic pathways among the differentially expressed genes.[3]

Metabolism Studies

-

Objective: To determine if this compound enhances the detoxification of a herbicide (e.g., clodinafop-propargyl).

-

Methodology:

-

Maize seedlings are pre-treated with this compound in a hydroponic solution.[3]

-

24 hours post-safener application, the herbicide is applied to the leaf surface.[3]

-

Over a 48-hour period, plant tissues (shoots and roots) are harvested.[3]

-

The concentration of the herbicide and its metabolites is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Quantitative Data

Table 2: Transcriptome Perturbation by this compound in Rice Cultures

| Treatment | Number of Perturbed Transcripts | Time of Peak Induction | Source |

| This compound | 590 | 1.5 hours | [3][5] |

| Cyprosulfamide (related safener) | Negligible effect | N/A | [3][5] |

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to herbicide detoxification.

Caption: Proposed signaling pathway of this compound leading to herbicide detoxification.

Experimental Workflow for Metabolism Study

This diagram outlines the key steps in a typical metabolism study to evaluate the efficacy of this compound.

References

- 1. 2-methoxy-N-{4-[(methylcarbamoyl)amino]benzene-1-sulfonyl}benzamide | C16H17N3O5S | CID 11559601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. academic.oup.com [academic.oup.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Metcamifen: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen is a herbicide safener, a chemical agent that enhances the tolerance of certain crops to herbicides. Developed by Syngenta, this compound has demonstrated efficacy in protecting crops such as rice and maize from the phytotoxic effects of specific herbicides, primarily by stimulating the plant's natural detoxification pathways.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and analytical methodologies related to this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and crop science.

Discovery and Development

This compound, chemically known as 2-methoxy-N-{4-[(methylcarbamoyl)amino]benzene-1-sulfonyl}benzamide, emerged from research focused on developing aromatic sulphonamides as herbicide safeners.[1] It is designed to protect crops from herbicides that target essential pathways like branched-chain amino acid synthesis and tyrosine degradation.[1] Notably, this compound has been shown to protect rice from the herbicide clodinafop-propargyl, a compound typically used for wheat crops.[1][2] It is also used as a seed treatment in sorghum to protect against the phytotoxic effects of S-metolachlor.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature. A key route involves the reaction of 4-(3-methylureido)benzenesulfonamide with o-methoxybenzoic acid in the presence of a condensing agent.

A plausible synthesis pathway is as follows:

-

Preparation of 4-(3-methylureido)benzenesulfonamide: This intermediate can be synthesized from p-aminobenzenesulfonamide.

-

Condensation Reaction: The 4-(3-methylureido)benzenesulfonamide is then reacted with o-methoxybenzoic acid. This reaction is typically carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent, for example, N,N-dimethylformamide (DMF), at a reduced temperature (e.g., -10°C) over an extended period (e.g., 36 hours).

-

Purification: The final product, this compound, is then isolated and purified, often through filtration and recrystallization from a suitable solvent like ethanol.

Mechanism of Action

This compound's primary mechanism of action is the induction of a phased stress response in the plant, which leads to the enhanced detoxification of the herbicide.[1] This process involves the upregulation of specific genes involved in xenobiotic (foreign chemical) metabolism.

Key aspects of the mechanism include:

-

Induction of Detoxification Enzymes: this compound stimulates the production of glutathione S-transferases (GSTs) and cytochrome P450s (CYPs).[1] These enzymes play a crucial role in the detoxification of herbicides by catalyzing their conjugation with glutathione, rendering them less toxic and more easily sequestered or transported within the plant.

-

Phased Gene Expression: The response to this compound occurs in distinct phases. An initial phase involves the induction of transcription factors and proteins of unknown function. This is followed by a second phase characterized by the upregulation of genes directly involved in herbicide detoxification. A third phase is associated with cellular homeostasis.[1]

-

Link to Plant Stress Signaling: The genes induced by this compound show similarities to those activated by biotic and abiotic stress signaling molecules, particularly salicylic acid, abscisic acid, and methyl jasmonate.[1] This suggests that this compound may co-opt the plant's natural defense signaling pathways to enhance herbicide tolerance.

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties, toxicology, and efficacy of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [3] |

| Molecular Weight | 363.4 g/mol | [3] |

| Appearance | Odorless white powder | |

| Water Solubility | 32 mg/L (pH 5.5, 25°C) | |

| 79 g/L (pH 8.7, 25°C) | ||

| Solubility in Organic Solvents | Acetone: 28 g/L | |

| Toluene: 22 g/L |

Table 2: Toxicological Data for this compound in Rats

| Endpoint | Value | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg bw | |

| Acute Dermal LD₅₀ | >5000 mg/kg bw | |

| Acute Inhalation LC₅₀ | >5060 mg/m³ | |

| Acute Neurotoxicity NOAEL (general toxicity) | 1000 mg/kg bw/day | |

| Acute Neurotoxicity NOAEL (neurotoxicity) | 2000 mg/kg bw/day |

Table 3: Efficacy of this compound in Protecting Rice and Maize from Clodinafop-propargyl

| Crop | Herbicide Application Rate | Protection from Damage (%) | Reference |

| Rice | 80 g/ha | 60% | [1] |

| Maize | 80 g/ha | 70% | [1] |

Experimental Protocols

Analysis of this compound Residues in Plant Tissue by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound from plant samples.

1. Sample Preparation and Extraction: a. Homogenize 10 g of the plant tissue sample. b. For dry samples, soak overnight in 1 M hydrochloric acid. c. Add 50 mL of acetonitrile and further homogenize using a high-speed homogenizer for 5 minutes. d. Centrifuge the mixture and collect the supernatant.

2. Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with acetonitrile. b. Load the supernatant onto the cartridge. c. Elute the analyte with a mixture of dichloromethane and acetone. d. Evaporate the eluate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: Water with 0.2% formic acid.

- Mobile Phase B: Acetonitrile.

- Gradient: A suitable gradient from 5% to 95% B over a short time period (e.g., 2 minutes).

- Flow Rate: 0.7 mL/min. b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Parent Ion (m/z): 364.1

- Fragment Ion (m/z): A characteristic fragment ion for quantification.

- Collision Energy: Optimized for the specific instrument and transition.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines a method to quantify the expression of genes induced by this compound in rice.

1. RNA Extraction and cDNA Synthesis: a. Treat rice seedlings or cell cultures with this compound. b. Harvest tissue at specified time points and immediately freeze in liquid nitrogen. c. Extract total RNA using a suitable reagent (e.g., TRI-reagent). d. Synthesize first-strand cDNA using a reverse transcriptase kit with an oligo(dT) primer.

2. RT-qPCR: a. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., OsGSTL1, CYP709C9) and a reference gene (e.g., OsEF-1a), and a suitable SYBR Green master mix. b. Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Visualizations

Caption: Proposed signaling pathway for this compound-induced herbicide tolerance.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

References

- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Metcamifen's Role as a Herbicide Safener: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen is a sulfonamide-based agrochemical that functions as a herbicide safener, protecting cereal crops from herbicide-induced injury without compromising weed control efficacy. Its primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, often referred to as the "xenome." This process is characterized by a phased transcriptional response, initiating with the upregulation of signaling components and transcription factors, followed by the induction of key herbicide-metabolizing enzymes, primarily Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's safening activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Herbicide safeners are critical components in modern agriculture, enhancing crop selectivity for numerous herbicides. This compound is a notable example, utilized to protect crops such as rice, maize, and sorghum from herbicides that would otherwise be phytotoxic.[1][2][3] It achieves this by stimulating the crop's innate ability to metabolize and detoxify the herbicide at a faster rate than the target weeds.[1][3] The safening effect of this compound is not universal and exhibits specificity depending on the crop species and the herbicide chemistry.[1] This document delves into the technical details of this compound's mode of action, providing a resource for researchers in agrochemical development and plant science.

Mechanism of Action: A Phased Response

This compound's protective effects are underpinned by a rapid and phased induction of a plant stress response.[1][4][5] Transcriptomic studies in rice have revealed that this compound perturbs the abundance of hundreds of transcripts within hours of application, a response not observed with the closely related but less effective safener, cyprosulfamide.[1][3] This response can be dissected into three distinct phases:

-

Phase 1 (0-30 minutes): This initial phase is dominated by the upregulation of transcription factors and proteins of unknown function.[1][4][5] This suggests an early signaling cascade that primes the plant for the subsequent detoxification response.

-

Phase 2 (30 minutes - 1.5 hours): The second phase is characterized by the induction of genes directly involved in herbicide detoxification.[1][4][5] This includes key enzyme families such as Glutathione S-Transferases (GSTs) and Cytochrome P450s (CYPs).[1][6]

-

Phase 3 (1.5 - 4 hours): The final phase involves the induction of genes related to cellular homeostasis, likely to manage the metabolic stress of detoxification and repair any initial herbicide-induced damage.[1][4][5]

Interestingly, the gene families induced by this compound show significant overlap with those activated by biotic and abiotic stress signaling molecules, particularly salicylic acid, abscisic acid, and methyl jasmonate.[1][4][6] This suggests that this compound may hijack endogenous stress signaling pathways to elicit its protective effects.[1]

Signaling Pathway

The precise signaling cascade initiated by this compound is a subject of ongoing research. However, based on the phased gene expression, a putative pathway can be outlined. This compound is likely perceived by a receptor, leading to a signaling cascade that activates early-response transcription factors. These transcription factors then orchestrate the upregulation of the "xenome," including the critical GST and CYP enzymes that metabolize the herbicide. The link to salicylic acid signaling suggests a potential role for this phytohormone in mediating the downstream response.[1][4]

Quantitative Data on this compound's Efficacy and Gene Induction

The effectiveness of this compound has been quantified in various studies, demonstrating its ability to protect crops and induce detoxification-related genes.

Table 1: Safening Efficacy of this compound against Clodinafop-propargyl

| Crop | Herbicide Rate (g ha⁻¹) | Safener | Protection (%) | Reference |

|---|---|---|---|---|

| Rice | 80 | This compound | 60 | [1] |

| Rice | 80 | Cyprosulfamide | 0 | [1] |

| Rice | 20 | This compound | ~100 | [1] |

| Maize | 80 | This compound | 70 | [1] |

| Maize | 80 | Cyprosulfamide | 70 |[1] |

Table 2: Induction of Cytochrome P450 (CYP) Genes in Maize by this compound

| Gene Family | Number of Induced Genes | Key Induced Genes | Reference |

|---|---|---|---|

| CYP Clan 71 | - | CYP81A9, CYP81A16, CYP81A2 | [7][8] |

| CYP Clan 72 | - | - | [6] |

| CYP Clan 74 | - | - | [7] |

| CYP Clan 86 | - | - | [7] |

Note: Specific fold-induction values for each gene from RNA-seq data can be found in the supplementary materials of Brazier-Hicks et al., 2022, ACS Omega.

Applications of this compound

This compound is used with a range of herbicides in various crops, highlighting its versatility.

-

Sorghum: Used as a seed treatment (Epivio® C) to protect against the phytotoxic effects of S-metolachlor.[2][3]

-

Turfgrass: A component of the herbicide product Recognition®, allowing for broadcast applications of herbicides like fusilade and triclopyr on St. Augustinegrass and zoysiagrass.[9][10]

-

Maize: Studied for its ability to enhance tolerance to triketone herbicides such as mesotrione.[6]

-

Rice: Protects against aryloxyphenoxypropionate herbicides like clodinafop-propargyl.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Planta Safener Efficacy Assay

This protocol outlines the procedure for assessing the protective effect of this compound on whole plants.

Methodology:

-

Plant Growth: Germinate and grow crop seedlings (e.g., rice, maize) in a hydroponic solution under controlled environmental conditions until they reach the two- to three-leaf stage.[11]

-

Safener Pre-treatment: Introduce this compound into the hydroponic solution at the desired concentration. Control plants should be grown in a solution with the carrier solvent only. Allow the plants to take up the safener for a specified period (e.g., 24 hours).[11]

-

Herbicide Application: Apply the herbicide (e.g., clodinafop-propargyl) as a foliar spray at the target rate.[1]

-

Incubation and Assessment: Return the plants to the controlled growth environment and visually assess the level of herbicide-induced damage (phytotoxicity) after a set period, typically 21 days.[1]

-

Data Quantification: Quantify the level of protection using a percentage scoring system, where 0% represents no effect on plant growth compared to untreated controls, and 100% damage corresponds to completely dead plants.[1]

Transcriptome Analysis (RNA-seq)

This protocol describes the workflow for identifying genes induced by this compound.

Methodology:

-

Cell Culture Treatment: Grow plant cell suspension cultures (e.g., rice) in a suitable medium. Treat the cultures with this compound (e.g., 5 µM) or a control solvent (e.g., DMSO).[1]

-

Time-course Sampling: Harvest cell samples at various time points after treatment (e.g., 0.5, 1.5, and 4 hours) to capture the different phases of gene induction.[1]

-

RNA Extraction: Immediately freeze the harvested cells in liquid nitrogen and extract total RNA using a standard protocol or commercial kit.[9]

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's instructions (e.g., Illumina TruSeq). Perform high-throughput sequencing on a suitable platform.

-

Data Analysis: Process the raw sequencing reads to remove low-quality data and adapter sequences. Align the cleaned reads to the reference genome of the plant species.

-

Differential Gene Expression Analysis: Quantify the expression levels of all genes and perform a differential expression analysis between the this compound-treated and control samples at each time point to identify significantly up- or down-regulated genes.

Conclusion

This compound is a highly effective herbicide safener that operates by inducing a phased stress response in crops, leading to the enhanced expression of detoxification enzymes. This guide has provided a technical overview of its mechanism, supported by quantitative data and detailed experimental protocols. The link between this compound's action and endogenous plant stress signaling pathways presents an exciting avenue for future research. A deeper understanding of the specific transcription factors and receptors involved in this compound's mode of action could lead to the development of even more efficient and selective safeners, further enhancing our ability to ensure global food security.

References

- 1. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response | Semantic Scholar [semanticscholar.org]

- 7. Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated glutathione S-transferase gene expression is an early event during steroid-induced lymphocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metcamifen: Chemical Properties and Biological Activity

This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, and biological mechanism of Metcamifen. It is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Nomenclature

This compound is a herbicide safener, a compound used in agriculture to protect crops from herbicide injury.[1] It is an N-sulfonylcarboxamide that results from the formal condensation of the sulfamoyl group of 4-[(methylcarbamoyl)amino]benzene-1-sulfonamide with the carboxy group of 2-methoxybenzoic acid.[1]

IUPAC Names:

-

2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide[1][2]

-

2-methoxy-N-((4-(3-methylureido)phenyl)sulfonyl)benzamide[1][3]

-

2-methoxy-N-{4---INVALID-LINK--}benzamide[4]

Other Names and Identifiers:

-

CAS Name: 2-methoxy-N-[[4-[[(methylamino)carbonyl]amino]phenyl]sulfonyl]benzamide[4]

-

Synonyms: N-(2-Methoxybenzoyl)-4-[(methylaminocarbonyl)amino]benzenesulfonamide[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [3][4][5] |

| Molecular Weight | 363.39 g/mol | [1][3] |

| Exact Mass | 363.0889 Da | [2][3] |

| Appearance | Neat (pure substance) | [5] |

| Solubility | Moderate solubility in acetone (28 g/L) and toluene (22 g/L). Low solubility in methanol, dichloromethane, ethyl acetate, and n-hexane. | [6] |

| Stability | Expected to be stable for at least two years under normal storage conditions. | [6] |

Mechanism of Action and Signaling Pathway

This compound functions as a herbicide safener by enhancing the metabolic detoxification of herbicides within the protected plant.[3] It stimulates the production of detoxifying enzymes, particularly glutathione-S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[3][6] GSTs catalyze the conjugation of glutathione to xenobiotic substrates, like herbicides, facilitating their detoxification and sequestration.[6]

Transcriptome studies in rice have revealed that this compound exposure leads to phased changes in gene expression.[7][8]

-

Phase 1 (within 30 mins): Induction is dominated by transcription factors.[7][8]

-

Phase 2 (around 1.5 hours): Upregulation of genes involved in herbicide detoxification.[7][8]

-

Phase 3 (up to 4 hours): Changes related to maintaining cellular homeostasis.[7][8]

The gene families induced by this compound show similarities to those activated during specific biotic and abiotic stress responses, particularly those mediated by salicylic acid.[8] This suggests that this compound may trigger a stress-response signaling cascade that primes the plant's detoxification systems.

Experimental Protocols

A patented method describes the preparation of this compound.[9] The process involves the reaction of 4-(3-methylureido)benzenesulfonamide with o-methoxybenzoic acid in the presence of a catalyst and a condensing agent.

Protocol:

-

4-(3-methylureido)benzenesulfonamide, o-methoxybenzoic acid, a catalyst, and a condensing agent are added to a reactor with an organic solvent (e.g., N,N-dimethylformamide, dichloromethane).

-

The reaction mixture is maintained at a temperature between -10°C and 30°C for 18-36 hours.

-

Following the reaction, the mixture is filtered.

-

The organic solvent is recovered from the filtrate.

-

The crude product is recrystallized using an alcohol to yield purified 2-methoxy-N-{[4-(3-methylureido)phenyl]sulfonyl}benzamide (this compound).[9]

This protocol outlines the methodology used to determine the effect of this compound on herbicide metabolism in maize seedlings.[7]

Protocol:

-

Maize seedlings at the two- to three-leaf stage are used for the experiment.

-

This compound is applied as a pre-treatment to the hydroponic solution 24 hours prior to herbicide application.

-

The herbicide (e.g., clodinafop-propargyl) is applied directly onto the leaf surface in multiple small droplets.

-

Over a 48-hour period, seedlings are harvested at various time points.

-

Shoots are separated from roots and extracted with an acetonitrile:water (4:1) solution.

-

The extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent herbicide and the formation of its metabolites.[7]

This experiment investigates the effect of this compound on global gene expression in rice cell cultures.[7]

Protocol:

-

Rice N1 cell cultures are treated with either 5 µM this compound or a DMSO control.

-

Cells are sampled at multiple time points (e.g., 30, 90, and 240 minutes) post-treatment.

-

Total RNA is extracted from the collected cell samples.

-

The extracted RNA undergoes next-generation sequencing (NGS) to determine the abundance of transcripts.

-

Data analysis is performed to identify genes that are differentially expressed in this compound-treated cells compared to the control.[7]

References

- 1. 2-methoxy-N-{4-[(methylcarbamoyl)amino]benzene-1-sulfonyl}benzamide | C16H17N3O5S | CID 11559601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 129531-12-0 | LGC Standards [lgcstandards.com]

- 3. medkoo.com [medkoo.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. apvma.gov.au [apvma.gov.au]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN113943234A - Preparation method of sulfonylphenylurea herbicide safener - Google Patents [patents.google.com]

Metcamifen's Potential Induction of Glutathione-S-Transferase: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen is commercially recognized as a herbicide safener, enhancing the tolerance of crops to specific herbicides. This protective mechanism is, in part, attributed to the increased detoxification of xenobiotics, a process in which Glutathione-S-Transferases (GSTs) play a pivotal role. While direct evidence in mammalian systems is currently lacking, this guide explores the hypothetical mechanism by which this compound may induce GST expression, likely through the activation of cellular stress response pathways. This document provides a framework for investigating this hypothesis, including detailed experimental protocols, structured data presentation templates, and visualizations of the proposed signaling cascade and experimental workflows.

Proposed Signaling Pathway for this compound-Induced GST Expression

While this compound's primary application is in agriculture, the molecular mechanisms of herbicide safeners may share similarities with cellular stress responses in other biological systems. It is proposed that this compound could potentially activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway, a master regulator of antioxidant and detoxification gene expression, including GSTs.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. It is hypothesized that this compound, or its metabolites, may act as an electrophilic stressor, leading to the modification of cysteine residues on Keap1. This modification would induce a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. Consequently, Nrf2 would be stabilized, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating the transcription of GSTs and other cytoprotective enzymes.

Data Presentation

Currently, there is a lack of quantitative data in the public domain regarding the specific effects of this compound on GST induction in mammalian cell lines or tissues. The following tables are provided as templates for researchers to systematically record their experimental findings.

Table 1: Effect of this compound on GST Enzyme Activity

| Treatment Group | Concentration (µM) | Duration (hrs) | GST Specific Activity (nmol/min/mg protein) | Fold Change vs. Control |

| Vehicle Control | 0 | 24 | 1.0 | |

| This compound | 1 | 24 | ||

| This compound | 10 | 24 | ||

| This compound | 50 | 24 | ||

| Positive Control | e.g., 50 µM Sulforaphane | 24 |

Table 2: Relative Quantification of GST Isoform Gene Expression by qPCR

| Treatment Group | Concentration (µM) | Duration (hrs) | Relative mRNA Expression (Fold Change) of GSTA1 | Relative mRNA Expression (Fold Change) of GSTM1 | Relative mRNA Expression (Fold Change) of GSTP1 |

| Vehicle Control | 0 | 12 | 1.0 | 1.0 | 1.0 |

| This compound | 10 | 6 | |||

| This compound | 10 | 12 | |||

| This compound | 10 | 24 | |||

| Positive Control | e.g., 50 µM Sulforaphane | 12 |

Table 3: Densitometric Analysis of GST and Nrf2 Protein Expression by Western Blot

| Treatment Group | Concentration (µM) | Duration (hrs) | Relative Protein Level of GST (Normalized to Loading Control) | Relative Protein Level of Nrf2 (Nuclear Fraction, Normalized to Loading Control) |

| Vehicle Control | 0 | 24 | 1.0 | 1.0 |

| This compound | 1 | 24 | ||

| This compound | 10 | 24 | ||

| This compound | 50 | 24 | ||

| Positive Control | e.g., 50 µM Sulforaphane | 24 |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the induction of GST by this compound.

Glutathione-S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The reaction product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Phosphate Buffered Saline (PBS), pH 6.5

-

100 mM CDNB in ethanol (store at -20°C)

-

100 mM Reduced Glutathione (GSH) in water (prepare fresh)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to desired confluency and treat with this compound or controls.

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration.

-

-

Assay Cocktail Preparation (prepare fresh):

-

For each ml of cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH.

-

-

Assay Measurement:

-

Equilibrate the spectrophotometer to 25°C or 30°C.

-

In a 96-well plate, add sample lysate (e.g., 10-20 µg of total protein) to each well. Adjust the volume with lysis buffer. Include a blank with lysis buffer only.

-

Add the assay cocktail to each well to initiate the reaction.

-

Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes.

-

-

Calculation of GST Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the sample rates.

-

Calculate GST specific activity using the Beer-Lambert law:

-

Specific Activity (µmol/min/mg) = (ΔA340/min * Reaction Volume) / (ε * Path Length * Protein Amount)

-

Where ε (extinction coefficient for CDNB) = 9.6 mM⁻¹cm⁻¹

-

-

Western Blotting for GST and Nrf2 Expression

This protocol details the detection of specific proteins (GST isoforms, Nrf2) in cell lysates by separating them based on size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GST, anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole cell/cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the GST activity assay protocol. For Nrf2 nuclear translocation, use a nuclear/cytoplasmic fractionation kit.

-

Quantify protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis using software like ImageJ to quantify protein band intensities, normalizing to a loading control.

-

Quantitative Real-Time PCR (qPCR) for GST Gene Expression

This protocol is for quantifying the mRNA levels of specific GST isoforms to assess changes in gene expression following this compound treatment.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target GST isoforms (e.g., GSTA1, GSTM1, GSTP1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound and controls, then harvest.

-

Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Run the reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end if using SYBR Green to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).

-

Normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in expression as 2^⁻ΔΔCt.

-

-

Conclusion

While this compound is established as a herbicide safener that enhances detoxification pathways in plants, its effects on mammalian systems, particularly the induction of Glutathione-S-Transferases, remain to be elucidated. The proposed Nrf2-Keap1 signaling pathway provides a plausible, yet unproven, mechanism for such an effect. The experimental protocols and data presentation templates provided in this guide offer a comprehensive framework for researchers to systematically investigate the potential of this compound as a modulator of GST expression. Such studies would be invaluable in understanding the broader biological activities of this compound and its potential applications beyond agriculture.

Transcriptome Analysis of Metcamifen-Treated Seedlings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the transcriptomic changes in seedlings treated with the herbicide safener, Metcamifen. The information presented herein is compiled from peer-reviewed research, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological pathways. This document is intended to serve as a valuable resource for researchers in plant science, agrochemical development, and related fields.

Introduction

This compound is an acylsulfonamide herbicide safener that enhances tolerance in certain cereal crops to specific herbicides.[1] It functions by stimulating the expression of genes involved in herbicide detoxification, effectively protecting the crop from chemical injury.[1] Understanding the molecular mechanisms underlying this compound's safening action is crucial for the development of new and improved crop protection strategies. Transcriptome analysis, particularly through RNA sequencing (RNA-seq), has proven to be a powerful tool for elucidating the global gene expression changes induced by this compound treatment.

This guide focuses on the findings of a key study by Brazier-Hicks et al. (2020), which investigated the transcriptomic response of rice (Oryza sativa) cell cultures to this compound. The study revealed a phased stress response, highlighting the induction of genes involved in signaling, detoxification, and cellular homeostasis.

Quantitative Transcriptomic Data

This compound treatment has a significant impact on the transcriptome of rice seedlings. A comprehensive analysis revealed that 590 transcripts were perturbed following a 4-hour exposure to this compound.[2] The response is characterized by a phased induction of gene expression, with distinct sets of genes being upregulated at different time points.

Table 1: Summary of this compound-Induced Transcriptomic Changes in Rice Seedlings

| Time Point | Total Perturbed Transcripts | Phase of Gene Induction | Predominant Gene Functions |

| 30 minutes | Not specified | Phase 1 | Transcription factors, Proteins of unknown function |

| 1.5 hours | Not specified | Phase 2 | Herbicide detoxification |

| 4 hours | 590 | Phase 3 | Cellular homeostasis |

Table 2: Phased Induction of Gene Expression by this compound

| Phase of Induction | Timing | Percentage of Total Inducible Genes | Key Gene Categories |

| First Wave | Peaks at ~30 minutes | 9% | Signaling and transcription factors |

| Second Wave | Peaks at ~1.5 hours | 73% | Xenobiotic (herbicide) detoxification |

| Third Wave | Peaks at ~4 hours | 16% | Cellular homeostasis and stress response |

Data in the tables are synthesized from Brazier-Hicks et al. (2020).[2]

Experimental Protocols

The following protocols are based on the methodologies described by Brazier-Hicks et al. (2020) and are supplemented with standard molecular biology techniques to provide a comprehensive guide for replicating similar experiments.

Plant Material and Treatment

-

Plant Material: Rice (Oryza sativa L. cv. Tsukinohikari) suspension cultures are maintained on N1 medium.

-

Culture Conditions: Cells are kept on a shaking incubator and subcultured every 7 days.

-

This compound Treatment: 5-day-old cell cultures are treated with 5 µM this compound (dissolved in DMSO). Control cultures are treated with DMSO alone.

-

Time Course Sampling: Cells are harvested at 30 minutes, 1.5 hours, and 4 hours post-treatment.

RNA Extraction and Library Preparation for RNA-Seq

-

RNA Extraction: Total RNA is extracted from harvested cells using a commercially available kit such as the RiboPure™ RNA Purification Kit (Ambion Inc.), following the manufacturer's instructions.

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Library Preparation: An mRNA-sequencing library is prepared using a kit like the TruSeq RNA Sample Preparation Kit (Illumina). This process typically involves:

-

Poly(A) mRNA selection.

-

mRNA fragmentation.

-

First and second-strand cDNA synthesis.

-

End repair and adenylation of 3' ends.

-

Ligation of sequencing adapters.

-

PCR amplification of the library.

-

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq instrument.

Bioinformatics Analysis of RNA-Seq Data

A standard bioinformatics pipeline for the analysis of RNA-seq data includes the following steps:

-

Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Trimming and Filtering: Adapters and low-quality bases are removed from the reads using software such as Trimmomatic.

-

Alignment to Reference Genome: The cleaned reads are aligned to the rice reference genome (e.g., MSU Rice Genome Annotation Project release 7) using a splice-aware aligner like HISAT2 or STAR.

-

Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between this compound-treated and control samples. Packages such as DESeq2 or edgeR are commonly used for this purpose. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

-

Functional Annotation and Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological functions and pathways.

Signaling Pathways and Regulatory Networks

The transcriptome analysis of this compound-treated seedlings suggests the involvement of several plant hormone signaling pathways, indicating a complex regulatory network that orchestrates the safening response.

Phased Gene Expression Workflow

The temporal pattern of gene expression in response to this compound can be visualized as a three-phased workflow.

References

The Biological Activity of Metcamifen in Monocots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen is a chemical safener of the aromatic sulphonamide class, utilized to protect monocotyledonous crops from herbicide injury. This technical guide provides an in-depth analysis of the biological activity of this compound in monocots, with a particular focus on its mode of action in rice. It has been demonstrated that this compound selectively protects rice from damage by aryloxyphenoxypropionate herbicides like clodinafop-propargyl by enhancing the plant's natural detoxification pathways.[1][2] This protective effect is associated with a rapid and phased induction of a suite of genes involved in stress signaling and xenobiotic metabolism.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to provide a comprehensive resource for researchers in the field.

Core Biological Activity: Herbicide Safening

This compound functions by stimulating the metabolic processes within the crop plant, leading to a more rapid detoxification of the applied herbicide.[1][4][5] This enhanced metabolism prevents the herbicide from reaching its target site at phytotoxic concentrations, thus "safening" the crop.

Quantitative Assessment of Safening Efficacy

The protective effect of this compound has been quantified in hydroponically grown rice seedlings treated with the herbicide clodinafop-propargyl. The data clearly indicates a significant reduction in herbicide-induced damage in the presence of this compound.

| Treatment | Herbicide Application Rate (g ha⁻¹) | Safener Concentration (ppm) | Phytotoxicity Score (%) | Protection (%) |

| Control (Clodinafop only) | 80 | 0 | ~100 | 0 |

| This compound + Clodinafop | 80 | 10 | ~40 | 60 |

| Cyprosulfamide + Clodinafop | 80 | 10 | ~100 | 0 |

Table 1: Safening of clodinafop-propargyl in hydroponically grown rice. Phytotoxicity was visually assessed 21 days after treatment. Data adapted from Brazier-Hicks et al., 2020.[1]

Mechanism of Action: A Phased Gene Induction Response

Transcriptomic studies in rice cell cultures have revealed that this compound induces a complex and phased stress response, leading to the upregulation of genes crucial for herbicide detoxification.[1][2][3] This response can be categorized into three distinct phases following this compound application.

Phased Gene Expression Changes Induced by this compound in Rice

| Time Post-Treatment | Phase | Key Gene Categories Induced |

| 30 minutes | Phase 1: Early Signaling | Transcription factors, proteins of unknown function |

| 1.5 hours | Phase 2: Detoxification | Genes involved in herbicide detoxification (e.g., Glutathione S-transferases, Cytochrome P450s) |

| 4 hours | Phase 3: Cellular Homeostasis | Genes linked to maintaining cellular balance |

Table 2: Summary of phased gene induction in rice cell cultures treated with 5 µM this compound. Adapted from Brazier-Hicks et al., 2020.[1][2]

The induction of detoxification enzymes, particularly Glutathione S-transferases (GSTs), is a well-established mechanism for herbicide safeners.[4] this compound's ability to rapidly trigger the expression of these genes is central to its protective activity.

Signaling and Detoxification Pathway

The phased gene induction suggests a signaling cascade initiated by this compound, culminating in the enhanced detoxification of the herbicide. The initial phase involves the upregulation of transcription factors, which likely act as master regulators to activate the subsequent phases of the response. This leads to the production of detoxification enzymes that metabolize the herbicide into non-toxic forms.

Caption: Phased signaling pathway of this compound-induced herbicide tolerance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the key experiments investigating the biological activity of this compound in rice.

Plant Growth and Treatment for Safening Assays

-

Plant Material and Growth Conditions: Rice (Oryza sativa) and maize (Zea mays) seedlings are grown hydroponically in a controlled environment.

-

Safener Application: For safening assays, this compound is applied to the hydroponic solution at a concentration of 10 ppm for 1 hour to mimic a seed treatment.[3]

-

Herbicide Application: Following safener pre-treatment, the plants are transferred to fresh hydroponic solution and sprayed with the herbicide (e.g., clodinafop-propargyl at 80 g ha⁻¹).[1]

-

Assessment: Phytotoxicity is visually assessed and scored on a percentage scale after a period of 21 days.[1]

Transcriptome Analysis (RNA-Seq)

-

Cell Culture and Treatment: Rice cell suspension cultures are treated with 5 µM this compound, 5 µM cyprosulfamide (as a negative control), or DMSO (vehicle control).

-

Sampling: Cells are harvested at multiple time points (e.g., 30, 90, and 240 minutes) post-treatment.[1]

-

RNA Extraction and Sequencing: Total RNA is extracted from the collected cells, and next-generation sequencing is performed to analyze changes in gene expression.

-

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treatments and control at each time point.

Caption: Experimental workflows for safening and transcriptomic analyses.

Conclusion

This compound demonstrates significant biological activity in monocots, primarily through its function as a herbicide safener. Its mechanism of action involves the rapid, phased induction of a genetic program that enhances the plant's capacity to detoxify xenobiotics. The initial signaling events, likely involving transcription factors, lead to the upregulation of key detoxification enzymes, ultimately resulting in crop protection. The detailed experimental protocols and data presented in this guide provide a solid foundation for future research into the optimization of herbicide safener technology and the elucidation of plant stress response pathways. Further investigation into the specific transcription factors and signaling molecules involved in the early response to this compound will be critical for a more complete understanding of its mode of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apvma.gov.au [apvma.gov.au]

- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]

An In-depth Technical Guide to the Phased Stress Response Induced by Metcamifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metcamifen, an acylsulfonamide compound, is a herbicide safener that protects cereal crops, such as rice, from herbicide-induced injury.[1][2] Its mode of action involves the induction of a complex, phased stress response within the plant cells, leading to the enhanced metabolism and detoxification of xenobiotics like herbicides.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning the this compound-induced phased stress response, offering comprehensive experimental protocols and quantitative data to support further research and development in this area.

Introduction

This compound is a chemical agent that enhances herbicide tolerance in certain plants, a process known as "safening".[5] It selectively triggers a defensive state in the crop, allowing it to withstand the application of herbicides that would otherwise be damaging.[1] This effect is not due to a direct interaction with the herbicide itself, but rather through the modulation of endogenous cellular stress response pathways. Transcriptome studies have revealed that this compound perturbs the expression of hundreds of transcripts, and these changes can be categorized into distinct temporal phases.[6][7] Understanding this phased response is critical for optimizing the use of existing safeners and for the development of novel crop protection technologies.

The Phased Stress Response to this compound

The cellular response to this compound exposure is characterized by a temporally orchestrated series of events, which can be broadly divided into three phases. This phased response ensures an efficient and controlled reaction to the chemical stressor, prioritizing immediate defense and subsequent adaptation and restoration of cellular balance.[1][4]

-

Phase I: Early Stress Signaling (0 - 1.5 hours): The initial phase is marked by the rapid induction of genes primarily involved in signal transduction and transcriptional regulation.[6][7] This includes transcription factors and proteins of unknown function, suggesting a broad and immediate reprogramming of the cell's transcriptional landscape to prepare for the impending stress.[1][8] Analysis of the genes induced in this phase indicates an overlap with pathways activated by biotic and abiotic stressors, particularly those involving signaling molecules like salicylic acid, abscisic acid, and methyl jasmonate.[4][6]

-

Phase II: Detoxification and Defense (1.5 - 4 hours): Following the initial signaling cascade, the second phase is dominated by the upregulation of genes directly involved in herbicide detoxification.[1][6] This includes key enzyme families such as glutathione S-transferases (GSTs) and cytochrome P450s (CYPs), which are crucial for the metabolism and inactivation of a wide range of xenobiotics.[3][4] This phase represents the core mechanism of the safening effect, as the plant's capacity to neutralize the herbicide is significantly enhanced.[1]

-

Phase III: Cellular Homeostasis and Recovery (>4 hours): The final phase of the response is associated with the induction of genes linked to the restoration of cellular homeostasis.[1][6][7] This includes the expression of late embryogenesis abundant (LEA) proteins and peroxidoxins, which are involved in protecting cellular structures from damage and mitigating oxidative stress.[4] This phase signifies a shift from active defense to recovery and stabilization of the cellular environment.[4]

Quantitative Data

The following tables summarize the quantitative effects of this compound on gene expression in rice cell cultures.

Table 1: Summary of Transcriptional Changes Induced by this compound Over 4 Hours [1][6]

| Time Point | Total Perturbed Transcripts | Up-regulated Transcripts | Down-regulated Transcripts |

| 0.5 h | Not specified | Not specified | Not specified |

| 1.5 h | Not specified | Peak induction | Not specified |

| 4.0 h | 590 | Significant induction | 146 |

Table 2: Functional Classification of this compound-Induced Genes by Phase [1][6][7]

| Phase | Time Frame | Dominant Gene Functions |

| Phase I | 0.5 - 1.5 h | Transcription factors, signaling proteins |

| Phase II | 1.5 - 4.0 h | Herbicide detoxification (GSTs, CYPs) |

| Phase III | > 4.0 h | Cellular homeostasis, stress recovery |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical progression of the this compound-induced stress response.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on gene expression in plant cell cultures.

Plant Cell Culture and Treatment

-

Cell Line: Use a well-characterized rice (Oryza sativa) suspension cell culture.

-

Culture Conditions: Maintain cultures in a suitable liquid medium (e.g., Murashige and Skoog) on a rotary shaker at 25-28°C with a 16/8 hour light/dark cycle.

-

Subculturing: Subculture the cells every 7 days to maintain exponential growth.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add the stock solution to the cell cultures to achieve the desired final concentration (e.g., 10 µM).

-

Include a solvent-only control group.

-

-

Time-Course Experiment: Harvest cell samples at various time points post-treatment (e.g., 0, 0.5, 1.5, and 4 hours) for subsequent analysis.

RNA Extraction and Transcriptome Analysis (RNA-Seq)

This protocol outlines the workflow for analyzing global gene expression changes in response to this compound.

-

RNA Isolation:

-

Harvest cells by centrifugation and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer. Samples should have an RNA Integrity Number (RIN) > 8.0.

-

-

Library Preparation:

-

Prepare sequencing libraries from the total RNA using a standard kit (e.g., Illumina TruSeq).

-

This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the appropriate reference genome (e.g., Oryza sativa cv. Japonica).

-

Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment at each time point.

-

Perform functional annotation and pathway analysis on the differentially expressed genes.

-

Conclusion

This compound induces a sophisticated and temporally coordinated stress response in rice, which is fundamental to its safening activity. This response involves an initial signaling phase, a robust detoxification phase, and a final recovery phase. The detailed understanding of this phased response, supported by the quantitative data and protocols presented in this guide, provides a solid foundation for researchers and drug development professionals to explore new avenues in crop protection and cellular stress response modulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Chemically induced herbicide tolerance in rice by the safener this compound is associated with a phased stress response | Semantic Scholar [semanticscholar.org]

Metcamifen effect on plant cellular homeostasis

An In-Depth Technical Guide on the Effect of Metcamifen on Plant Cellular Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent herbicide safener that protects cereal crops, such as rice, from herbicide-induced injury. Its mode of action is intrinsically linked to the modulation of plant cellular homeostasis through a sophisticated, phased stress response. This guide elucidates the molecular mechanisms underpinning this compound's effects, detailing the induced signaling cascades, transcriptional reprogramming, and detoxification pathways. Quantitative data from key studies are presented, alongside detailed experimental protocols and visual representations of the core biological processes, to provide a comprehensive resource for researchers in plant science and agrochemical development.

Core Mechanism of Action: A Phased Stress Response

This compound's protective effects are not instantaneous but rather are the result of a temporally regulated induction of a plant stress response, which can be categorized into three distinct phases. This phased response ensures the plant is primed for herbicide detoxification and subsequent recovery, thereby maintaining cellular homeostasis.

A transcriptome analysis of rice (Oryza sativa) cell cultures treated with this compound revealed that the expression of 590 transcripts was significantly perturbed over a 4-hour period.[1][2][3] This response is characterized by the following phases:

-

Phase 1 (0-30 minutes): This initial phase is dominated by the rapid induction of genes encoding transcription factors and proteins of unknown function.[1][2][3] This suggests an immediate reprogramming of the cell's regulatory network to initiate a defensive state.

-

Phase 2 (30 minutes - 1.5 hours): The second phase is marked by the significant upregulation of genes involved in the detoxification of xenobiotics, particularly herbicides.[1][2][3] This includes key enzyme families responsible for breaking down harmful chemical compounds.

-

Phase 3 (1.5 - 4 hours): The final phase involves the modulation of genes linked to the restoration and maintenance of cellular homeostasis, helping the plant to cope with the initial chemical stress and the subsequent metabolic changes.[1][2][3]

Quantitative Data Presentation

The efficacy of this compound as a herbicide safener and its impact on gene expression have been quantified in several key experiments.

Table 1: Safening Efficacy of this compound against Clodinafop Herbicide

| Plant Species | Herbicide (Clodinafop) Application Rate | Treatment | Plant Damage (%) | Protection Provided by Safener (%) |

| Rice (Oryza sativa) | 80 g ha⁻¹ | No Safener | ~100 | N/A |

| Cyprosulfamide | ~100 | 0 | ||

| This compound | ~40 | 60 | ||

| 20 g ha⁻¹ | No Safener | >80 | N/A | |

| Cyprosulfamide | >80 | ~0 | ||

| This compound | <10 | ~90 | ||

| Maize (Zea mays) | 80 g ha⁻¹ | No Safener | ~100 | N/A |

| Cyprosulfamide | ~30 | 70 | ||

| This compound | ~30 | 70 |

Data synthesized from Brazier-Hicks et al., 2020.[1]

Table 2: Transcriptional Response in Rice Cell Cultures after 4-hour Exposure

| Chemical Treatment (5 µM) | Total Number of Perturbed Transcripts |

| Cyprosulfamide | 21 |

| This compound | 590 |

Data sourced from Brazier-Hicks et al., 2020.[1]

Signaling Pathways and Detoxification Mechanisms

This compound appears to hijack the plant's native stress response pathways to induce a state of heightened defense. The induced gene families show significant overlap with those activated during biotic and abiotic stress, particularly those mediated by the phytohormones abscisic acid (ABA), salicylic acid (SA), and methyl jasmonate (MeJA).[1][3]

Subsequent experiments have demonstrated a strong convergence between the signaling pathways triggered by this compound and those activated by salicylic acid.[2] This suggests that this compound may act as a signaling molecule that mimics or stimulates the SA pathway, a central regulator of plant defense.

The ultimate protective effect of this compound is realized through the enhanced expression of detoxification enzymes, which are part of a system termed the "xenome".[1] Key enzyme families induced by this compound include:

-

Glutathione Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to herbicides, rendering them less toxic and more easily sequestered.

-

Cytochrome P450s (CYPs): This large family of enzymes is involved in the oxidation and metabolism of a wide range of xenobiotics, including herbicides.

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Proposed signaling pathway for this compound action in plant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Plant Material and Growth Conditions

-

Rice Suspension Cultures: Suspension cultures of Oryza sativa L. 'Tsukinohikari' are maintained in the dark at 25°C with shaking at 150 rpm. Subculturing is performed every 7 days into fresh Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 1.5 µM 2,4-dichlorophenoxyacetic acid.

-

Whole Plant Assays: Rice (Oryza sativa) and maize (Zea mays) seedlings are grown hydroponically in a controlled environment chamber with a 16-hour light/8-hour dark cycle.

Chemical Treatments

-

Stock Solutions: this compound and the herbicide clodinafop-propargyl are dissolved in an appropriate solvent (e.g., DMSO) to create concentrated stock solutions.

-

Cell Culture Treatment: For transcriptome analysis, rice suspension cultures are treated with 5 µM this compound. Samples are harvested at time points of 30 minutes, 1.5 hours, and 4 hours.

-

Whole Plant Safening Assay: Seedlings are pre-treated with this compound in the hydroponic solution for 24 hours before the application of the herbicide. Clodinafop-propargyl is applied as droplets to the leaf surface.[1]

Transcriptome Analysis (RNA-Seq)

-

RNA Extraction: Total RNA is extracted from harvested cell culture samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina).

-

Data Analysis:

-

Raw sequencing reads are quality-checked and trimmed.

-

Reads are mapped to the appropriate reference genome (e.g., Oryza sativa Nipponbare reference genome).

-

Gene expression levels are quantified (e.g., as counts per million).

-

Differential gene expression analysis is performed using a statistical package such as edgeR in R.[1] Genes with a false discovery rate (FDR) below a specified threshold (e.g., <0.05) are considered significantly differentially expressed.

-

Herbicide Damage Assessment

-

Visual Scoring: Herbicide injury is assessed visually at a set time point (e.g., 21 days) after application.[1]

-

Scoring Scale: A percentage scale from 0% to 100% is used, where 0% represents no visible effect on plant growth compared to untreated controls, and 100% represents complete plant death.[1]

The workflow for a typical this compound study is depicted below.

References

Methodological & Application

Application Notes and Protocols for Metcamifen as a Sorghum Seed Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metcamifen as a seed treatment to protect sorghum (Sorghum bicolor) from herbicide-induced injury, particularly from S-metolachlor. The provided protocols and data are intended to guide research and development efforts in crop science and herbicide tolerance.

Introduction